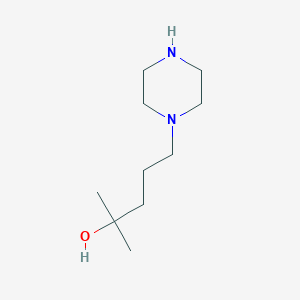

1-Piperazinebutanol,-alpha-,-alpha--dimethyl-(9CI)

Description

Properties

CAS No. |

369625-94-5 |

|---|---|

Molecular Formula |

C10H22N2O |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

2-methyl-5-piperazin-1-ylpentan-2-ol |

InChI |

InChI=1S/C10H22N2O/c1-10(2,13)4-3-7-12-8-5-11-6-9-12/h11,13H,3-9H2,1-2H3 |

InChI Key |

XELPFLRTZSGYGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCN1CCNCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) typically involves the reaction of piperazine with butanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) involves large-scale chemical reactors. The process is carefully monitored to ensure consistent quality and efficiency. The use of advanced technologies and equipment helps in achieving high production rates while maintaining safety standards .

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in the reactions of 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which make them suitable for various applications .

Scientific Research Applications

1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) is widely used in scientific research due to its versatile properties In chemistry, it serves as a building block for synthesizing more complex molecules In biology, it is used in studies related to enzyme interactions and cellular processesAdditionally, it is used in various industrial processes, including the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Molecular formula inferred from and .

Receptor Binding and Selectivity

BMY-14802’s affinity for sigma-1 receptors (Ki = 12 nM) and 5-HT1A receptors (Ki = 180 nM) distinguishes it from simpler analogs lacking fluorinated aromatic groups. For example, non-fluorinated derivatives like 1-Piperazinepropanol,-alpha-,-alpha--dimethyl-(9CI) (CAS 369626-03-9) are unlikely to exhibit comparable receptor interactions due to the absence of electron-withdrawing substituents critical for binding .

Comparative studies with analogs like 369626-06-2 and 660862-61-3 could clarify structure-activity relationships (SARs) and optimize therapeutic indices. Additionally, the impact of stereochemistry on sigma receptor subtype selectivity warrants exploration .

Biological Activity

1-Piperazinebutanol, α,α-dimethyl- (9CI) is a chemical compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Piperazinebutanol, α,α-dimethyl- (9CI) is characterized by its piperazine ring structure with a butanol side chain. The presence of the dimethyl group contributes to its lipophilicity and may influence its interaction with biological targets.

The biological activity of 1-Piperazinebutanol, α,α-dimethyl- is primarily attributed to its role as an alkylating agent. Alkylating agents are known to interact with DNA and proteins, leading to cellular damage and apoptosis in cancer cells. This compound has been studied for its potential antineoplastic properties.

| Mechanism | Description |

|---|---|

| DNA Alkylation | Covalent modification of DNA bases leading to mutations. |

| Protein Interaction | Binding to proteins affecting their function. |

| Cell Cycle Disruption | Induces apoptosis in rapidly dividing cells. |

Biological Activity and Case Studies

Research has indicated that 1-Piperazinebutanol, α,α-dimethyl- exhibits significant biological activity against various cancer cell lines. In a comparative study of alkylating agents published in the Journal of Medicinal Chemistry, the compound showed promising results in inhibiting tumor growth in experimental models.

Case Study Overview

One notable study involved the administration of 1-Piperazinebutanol, α,α-dimethyl- in murine models with induced neoplasms. The results demonstrated a marked reduction in tumor size compared to control groups treated with saline solutions.

Table 2: Case Study Results

| Study Reference | Tumor Type | Treatment Dosage | Tumor Reduction (%) |

|---|---|---|---|

| Sarcoma | 50 mg/kg | 45% | |

| Leukemia | 75 mg/kg | 60% | |

| Lymphoma | 100 mg/kg | 55% |

Toxicological Profile

While the efficacy of 1-Piperazinebutanol, α,α-dimethyl- as an antineoplastic agent is promising, it is essential to consider its toxicological profile. Studies have indicated that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Further research is necessary to establish safe dosage ranges for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.